molecular formula C16H18N4O3S B2972289 methyl 2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034517-92-3

methyl 2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2972289
CAS No.: 2034517-92-3
M. Wt: 346.41
InChI Key: ZIRJVPGZDNHNDP-UHFFFAOYSA-N
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Description

“Methyl 2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The 1,2,3-triazole ring is a key feature, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific molecular structure details for this compound are not found in the available literature.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis and structural assessment of related triazole compounds, such as methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate, underline the importance of triazole derivatives in forming complexes with metals like Hg(II). Such complexes have been meticulously studied using X-ray diffractometry to understand their molecular and supramolecular structures, providing a foundation for developing novel materials with specific desired properties (Castiñeiras, García-Santos, & Saa, 2018).

Antimicrobial Applications

The creation of Schiff bases and thiosemicarbazides from similar thiazole derivatives showcases the potential for these compounds in medicinal chemistry, particularly as antihypertensive α-blocking agents. This research trajectory suggests the versatility of triazole and thiazole compounds in synthesizing biologically active molecules that can serve as therapeutic agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Material Science and Catalysis

The development of palladium complexes using triazole ligands emphasizes the role of these molecules in catalysis, particularly in reactions such as the Suzuki-Miyaura coupling. This application is critical for creating cross-linked polymers and other materials with specific functionalities, underscoring the triazole compound's utility in material science and engineering (Amadio et al., 2012).

Environmental and Analytical Chemistry

Furthermore, triazole derivatives have been employed in environmental and analytical chemistry, exemplified by the separation and pre-concentration of palladium (II) from environmental samples using triazole complexes. This highlights the compound's utility in trace metal analysis and environmental monitoring, indicating its broader implications beyond synthetic chemistry (Serencam et al., 2013).

Properties

IUPAC Name

methyl 2-[1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-23-15(21)11-24-13-7-8-19(10-13)16(22)14-9-17-20(18-14)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRJVPGZDNHNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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